molecular formula C19H21ClN2O B2612469 4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone CAS No. 862664-39-9

4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone

Cat. No.: B2612469
CAS No.: 862664-39-9
M. Wt: 328.84
InChI Key: DIKDARHWZIEAKX-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone is a chemical compound with the molecular formula C19H21ClN2O. This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 4-methylphenyl ketone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone typically involves the reaction of 5-chloro-2-methylphenylpiperazine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the product. The final product is then purified using methods such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{5-[(2-methylbenzene-1-sulfonyl)methyl]furan-2-yl}methanone
  • 4-(5-Chloro-2-methylphenyl)piperazinyl 4-methylphenyl ketone

Uniqueness

This compound is unique due to its specific substitution pattern on the piperazine ring and the presence of both chloro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-14-3-6-16(7-4-14)19(23)22-11-9-21(10-12-22)18-13-17(20)8-5-15(18)2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKDARHWZIEAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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